3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a hydroxybenzoyl group and a benzenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and 1,3-diketones.
Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-hydroxybenzoic acid and an appropriate acylating agent.
Attachment of the Benzenecarboxylic Acid Moiety: The final step involves coupling the pyrazole derivative with a benzenecarboxylic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 3-[4-(2-oxo-benzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid.
Reduction: Formation of 3-[4-(2-hydroxybenzyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure but with an iodine substituent instead of the hydroxybenzoyl group.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar aromatic structure but different functional groups.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative with different substituents.
Uniqueness
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid is unique due to its combination of a hydroxybenzoyl group and a benzenecarboxylic acid moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
3-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15-7-2-1-6-14(15)16(21)12-9-18-19(10-12)13-5-3-4-11(8-13)17(22)23/h1-10,20H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWBIDZCKEDRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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